molecular formula C6H5BrFNO2S B1409061 3-Bromo-5-fluorobenzenesulfonamide CAS No. 1843194-48-8

3-Bromo-5-fluorobenzenesulfonamide

Cat. No.: B1409061
CAS No.: 1843194-48-8
M. Wt: 254.08 g/mol
InChI Key: QWTUMPLHIHZLAE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the bromination and fluorination of benzenesulfonamide derivatives. The synthesis typically starts with the sulfonation of benzene to form benzenesulfonamide, followed by selective bromination and fluorination reactions. The reaction conditions often involve the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective reagents, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. For example, it can act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding to the target enzyme, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorobenzenesulfonamide
  • 3-Bromo-5-chlorobenzenesulfonamide
  • 3-Bromo-5-methylbenzenesulfonamide

Uniqueness

3-Bromo-5-fluorobenzenesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-bromo-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTUMPLHIHZLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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